3-[4-Hydroxy-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-3-(pentyloxy)-2-naphthalenyl]phenyl]-2-propenoicacid
Description
Overview of Retinoid Signaling Pathways and Nuclear Receptors
The retinoid signaling pathway involves the synthesis of active retinoids, such as all-trans retinoic acid (ATRA) and 9-cis retinoic acid (9-cis RA), from vitamin A researchgate.netmdpi.comfrontiersin.org. These retinoids then bind to specific nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) consensus.appresearchgate.netmdpi.comfrontiersin.org. Both RARs and RXRs have three subtypes: alpha (α), beta (β), and gamma (γ) frontiersin.orgfrontiersin.orgpnas.org. These receptors, upon ligand binding, modulate gene expression by binding to specific DNA sequences called Retinoic Acid Response Elements (RAREs) or other response elements in the promoter regions of target genes consensus.appmdpi.comuniprot.org. This transcriptional regulation is a key mechanism by which retinoids exert their diverse biological effects consensus.appresearchgate.netbosterbio.comuniprot.org.
Retinoid X Receptors (RXR) as Key Transcriptional Regulators
Retinoid X Receptors (RXRs) hold a central position within the nuclear receptor superfamily due to their ability to form heterodimers with a large number of other nuclear receptors, including RARs, thyroid hormone receptors (TRs), vitamin D receptors (VDRs), and peroxisome proliferator-activated receptors (PPARs) bosterbio.compnas.orguniprot.orggenecards.orgfrontiersin.orgnews-medical.net. While RARs are activated by all-trans and 9-cis retinoic acid, RXRs are primarily activated by 9-cis retinoic acid consensus.appuniprot.org.
RXR can function as homodimers or, more commonly, as heterodimers with other nuclear receptors mdpi.compnas.orguniprot.orggenecards.orgfrontiersin.org. The nature of the heterodimeric partner dictates the transcriptional response to ligand binding news-medical.net. In the context of RAR/RXR heterodimers, which are the dominant functional form in many tissues, ligand binding induces conformational changes that recruit coactivators or release corepressors, thereby modulating gene expression consensus.appuniprot.org. RXR/RAR heterodimers typically bind to RAREs, which are often composed of tandem 5'-AGGTCA-3' sites uniprot.org. The RXR/RAR heterodimer is generally considered non-permissive, meaning that activation primarily occurs through ligand binding to the RAR partner news-medical.net. However, RXR also forms permissive heterodimers with receptors like PPARs and Liver X Receptors (LXRs), where RXR ligand binding can activate transcription, even in the absence of the partner receptor's ligand news-medical.netoup.com. This promiscuity in heterodimerization highlights the critical role of RXRs in integrating signals from various hormonal and metabolic pathways consensus.appbosterbio.compnas.orggenecards.org.
UVI 3003 as a Defined Chemical Probe in Retinoid Receptor Studies
UVI 3003 is a chemical compound widely utilized in academic research as a defined probe to investigate the functions of Retinoid X Receptors (RXRs) news-medical.netmedchemexpress.comglpbio.comrndsystems.commdpi.com. It is characterized as a highly selective antagonist of RXR medchemexpress.comglpbio.com. This antagonistic activity allows researchers to specifically block or inhibit RXR-mediated signaling pathways, thereby dissecting the contribution of RXR in various biological processes and in the context of different nuclear receptor heterodimers news-medical.net.
Research using UVI 3003 has provided valuable insights into the roles of RXR. For instance, studies in Xenopus laevis tadpoles have employed UVI 3003 to demonstrate that RXR antagonism can abrogate thyroid hormone (TH) action, highlighting the interplay between RXR and thyroid hormone receptors in developmental processes like metamorphosis oup.complos.org. These studies have shown that while RXR agonists can potentiate TH-induced responses, UVI 3003 inhibits these effects, impacting morphological changes and gene expression of transcription factors and matrix metalloproteases crucial for development oup.complos.org.
Furthermore, research has explored the effects of UVI 3003 on cell proliferation and differentiation. In studies involving extraocular muscle myogenic precursor cells, UVI 3003 was used to investigate the role of retinoid acid signaling medchemexpress.comglpbio.com.
It is important to note that while UVI 3003 is considered a selective RXR antagonist, studies in non-mammalian systems like Xenopus tropicalis have revealed unexpected off-target effects, specifically the activation of Xenopus PPARγ researchgate.netnih.gov. This finding underscores the necessity of validating the specificity of chemical probes across different species and experimental contexts to ensure accurate interpretation of research findings researchgate.netnih.gov.
The use of UVI 3003 as a research tool allows for the investigation of RXR's role in both permissive and non-permissive heterodimers and its impact on downstream gene regulation in diverse biological systems.
Table: In Vitro Activity of UVI 3003
| Target | Species | Assay System | IC50 (µM) | EC50 (µM) | Reference |
| RXRα | Xenopus | Cos7 cells | 0.22 | - | medchemexpress.comglpbio.com |
| RXRα | Human | Cos7 cells | 0.24 | - | medchemexpress.comglpbio.com |
| PPARγ | Xenopus | Cos7 cells | - | 12.6 | medchemexpress.comglpbio.com |
| PPARγ | Human | In vitro | >10 | - | medchemexpress.comnih.gov |
| PPARγ | Mouse | In vitro | >10 | - | medchemexpress.comnih.gov |
Note: IC50 values indicate inhibitory concentration, while EC50 values indicate effective concentration for activation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
847239-17-2 |
|---|---|
Molecular Formula |
C28H36O4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C28H36O4/c1-6-7-8-15-32-25-18-23-22(27(2,3)13-14-28(23,4)5)17-21(25)20-16-19(9-11-24(20)29)10-12-26(30)31/h9-12,16-18,29H,6-8,13-15H2,1-5H3,(H,30,31) |
InChI Key |
APJSHECCIRQQDV-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UVI3003, UVI 3003, UVI-3003 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Uvi 3003 Activity
Retinoid X Receptor Antagonism and Binding Affinity
UVI 3003 functions as a potent antagonist of RXRs, demonstrating high binding affinity. This antagonistic activity is crucial to its biological effects, particularly in modulating pathways where RXRs play a central role. guidetopharmacology.orgnews-medical.netselleck.co.jp
Specificity for RXR Subtypes (e.g., RXRα)
Research indicates that UVI 3003 is a highly selective antagonist of RXR, with a notable specificity for the RXRα subtype. Studies conducted in Cos7 cells have shown that UVI 3003 inhibits the activity of both Xenopus and human RXRα. medchemexpress.commedchemexpress.cntargetmol.com
Comparative Antagonistic Potency Across Species (e.g., Xenopus vs. Human RXRα)
Comparative studies have assessed the antagonistic potency of UVI 3003 on RXRα from different species. In Cos7 cells, UVI 3003 demonstrated comparable inhibitory activity against Xenopus RXRα and human RXRα, with half inhibitory concentrations (IC50) of approximately 0.22 μM and 0.24 μM, respectively. medchemexpress.commedchemexpress.cntargetmol.commedchemexpress.com This suggests a similar binding interaction with RXRα across these species in this experimental setting.
Table 1: Antagonistic Potency of UVI 3003 on RXRα in Cos7 Cells
| RXRα Species | IC50 (μM) |
| Xenopus | 0.22 |
| Human | 0.24 |
Modulation of Peroxisome Proliferator-Activated Receptors (PPARγ)
Beyond its effects on RXRs, UVI 3003 also modulates the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). However, this modulation exhibits a distinct species specificity. uci.eduresearchgate.net
Species-Specific Agonistic Activity (e.g., Xenopus PPARγ Activation)
Notably, UVI 3003 has been shown to act as a full agonist for Xenopus PPARγ (xPPARγ). Studies in Cos7 cells and Xenopus embryos have demonstrated that UVI 3003 can activate xPPARγ with an effective concentration (EC50) of 12.6 μM in Cos7 cells. medchemexpress.comuci.edumedchemexpress.cnmedchemexpress.comresearchgate.net This activation of xPPARγ by UVI 3003 is considered a novel finding and helps explain certain biological effects observed in Xenopus. uci.eduresearchgate.net
Inactivity Towards Mammalian PPARγ (e.g., Human and Mouse PPARγ)
In contrast to its agonistic activity on xPPARγ, UVI 3003 is reported to be almost completely inactive on mammalian PPARγ, including human PPARγ (hPPARγ) and mouse PPARγ (mPPARγ). medchemexpress.comuci.edumedchemexpress.cnmedchemexpress.com This species-specific activity highlights important differences in the interaction of UVI 3003 with PPARγ across different organisms. uci.eduresearchgate.net
Table 2: Activity of UVI 3003 on PPARγ Across Species
| PPARγ Species | Activity | EC50 (μM) |
| Xenopus | Agonist | 12.6 |
| Human | Inactive | N/A |
| Mouse | Inactive | N/A |
Interactions with Retinoic Acid Receptor (RAR)-RXR Heterodimers
Retinoid X Receptors often form heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs). news-medical.net These RAR-RXR heterodimers play crucial roles in mediating the effects of retinoids. news-medical.netfishersci.co.uk UVI 3003, as an RXR antagonist, is a valuable tool for dissecting the contribution of RXR within these heterodimers. news-medical.net While UVI 3003 displays high RXR binding affinity, it has been reported not to affect the corepressor interaction capacity of the RARα subunit within the context of the RAR-RXR heterodimer. bio-techne.com This suggests that its antagonistic effect primarily targets the RXR component without directly interfering with the ability of the RAR subunit in the heterodimer to interact with corepressors.
Absence of Effect on RARα Subunit Corepressor Interaction
Research indicates that UVI 3003 does not affect the capacity of the Retinoic Acid Receptor alpha (RARα) subunit to interact with corepressors within the framework of the RAR-RXR heterodimer. rndsystems.comtocris.com Retinoid signaling is mediated by RAR and RXR nuclear receptors, which form heterodimers, typically RAR-RXR. wikidoc.org In the absence of a ligand, DNA-bound RXR/RAR heterodimers can repress transcription by recruiting corepressors such as NCOR1 and SMRT (NCOR2). wikidoc.org The lack of effect of UVI 3003 on this corepressor interaction specifically with the RARα subunit highlights a distinct aspect of its antagonistic mechanism, primarily targeting RXR function without directly influencing the corepressor binding capabilities of its RARα partner.
Downstream Cellular Events and Gene Regulation
The activity of UVI 3003 as an RXR antagonist leads to various downstream cellular events and influences gene regulation, which can differ depending on the cell type and context.
Effects on Cell Proliferation in Specific Cell Lines (e.g., EECD34 cells)
Studies on EECD34 cells, derived from extraocular muscles (EOMs) and limb skeletal muscle (LEG), have investigated the effects of UVI 3003 on cell proliferation. Treatment with UVI 3003 at a concentration of 10 μM did not alter the proliferation rate of either EOM-derived or LEG-derived EECD34 cells compared to control cells. nih.govmedchemexpress.comtargetmol.comchemsrc.commedchemexpress.comarctomsci.comglpbio.com This suggests that in these specific cell lines, RXR antagonism by UVI 3003 at this concentration does not have a significant impact on their proliferative activity.
Influence on Cell Fusion and Desmin Expression (e.g., EECD34 cells)
Beyond proliferation, UVI 3003 has been shown to influence cell fusion and desmin expression in EECD34 cells. In EOM-derived and LEG-derived EECD34 cells, UVI 3003 caused a 65.4% difference in cell fusion and desmin expression. medchemexpress.comtargetmol.comchemsrc.commedchemexpress.comarctomsci.comglpbio.com This indicates that while proliferation might be unaffected, RXR antagonism by UVI 3003 plays a role in the differentiation process, as indicated by changes in cell fusion and the expression of desmin, a marker associated with muscle differentiation.
Analysis of Differential Gene Expression Profiles
Analysis of differential gene expression profiles has provided further insights into the molecular targets of UVI 3003. In studies using Xenopus tropicalis embryos, UVI 3003 exposure led to the differential regulation of several genes. Microarray analysis revealed that seven genes (rps15, serp2, fmr1, cyp2e1, lrrc9, ugtla6, and LOC100490188) were differentially regulated after 0-24 hours of exposure. nih.gov The galactose metabolism pathway was identified as the most significantly affected pathway during this period. nih.gov In later exposure (24-48 hours), 18 genes were differentially regulated, primarily involving components of the PPAR signaling pathway. nih.gov
Further gene expression analysis in Xenopus laevis tadpoles demonstrated that UVI 3003, as an RXR antagonist, inhibited thyroid hormone (TH) action and selectively inhibited gene transcription. plos.orgbiorxiv.org While RXR agonists potentiated TH-induced proliferation and the activation of genes like runx2, mmp11, and mmp13l, UVI 3003 prevented T3-induced morphological changes and selectively inhibited gene transcription without inhibiting proliferation in this context. plos.orgbiorxiv.org Specific transcription factors from multiple families (sox4, fosl2, mxd1, mafb, nfib) were inhibited by UVI 3003 and potentiated by RXR agonists, all requiring T3 for induction. researchgate.net The antagonist response lagged compared to the faster potentiation observed with agonists in time course analysis of gene expression. researchgate.net
Experimental Models and Methodologies in Uvi 3003 Research
In Vitro Cell-Based Assay Systems
In vitro cell-based assays provide controlled environments to study the direct effects of UVI 3003 on specific cell types and molecular targets.
Reporter gene assays in mammalian cell lines, such as Cos7 cells, have been instrumental in characterizing the activity of UVI 3003 on nuclear receptors, particularly Retinoid X Receptors (RXRs). UVI 3003 has been shown to inhibit the activity of both xenopus and human RXRα in Cos7 cells. guidetopharmacology.orgwikipedia.orgrgu.ac.inlipidmaps.orgnih.gov
Quantitative data from these assays indicate that UVI 3003 exhibits inhibitory activity against RXRα with specific half-maximal inhibitory concentration (IC50) values. For xenopus RXRα in Cos7 cells, the IC50 is reported as 0.22 μM, while for human RXRα in Cos7 cells, the IC50 is 0.24 μM. guidetopharmacology.orgwikipedia.orgrgu.ac.inlipidmaps.org
| Receptor Target | Cell Line | IC50 (μM) | Source |
| Xenopus RXRα | Cos7 cells | 0.22 | guidetopharmacology.orgwikipedia.orgrgu.ac.inlipidmaps.org |
| Human RXRα | Cos7 cells | 0.24 | guidetopharmacology.orgwikipedia.orgrgu.ac.inlipidmaps.org |
Beyond its effects on RXRα, research using Cos7 cells has also revealed an unexpected activity of UVI 3003. Studies have demonstrated that UVI 3003 can activate xenopus PPARγ in Cos7 cells. nih.govwikipedia.orgwikipedia.org This finding highlights a potential cross-reactivity or off-target effect of UVI 3003, particularly relevant when extrapolating results across different species.
Cell culture models using myogenic precursor cells, such as EOM (extraocular muscle)-derived and LEG (limb-derived) EECD34 cells, have been employed to investigate the influence of UVI 3003 on muscle cell behavior. These studies assess parameters like cell proliferation, fusion, and the expression of myogenic markers such as desmin.
Research indicates that UVI 3003 at a concentration of 10 μM does not significantly alter the proliferation rate of either EOM-derived or LEG-derived EECD34 cells. guidetopharmacology.orgwikipedia.orgrgu.ac.inlipidmaps.orgwikipedia.org However, UVI 3003 has been observed to cause a notable difference in EECD34 cell fusion and desmin expression. Specifically, a 65.4% difference in fusion index between EOM-derived and LEG-derived EECD34 cells was attributed to UVI 3003 treatment in one study. guidetopharmacology.orgwikipedia.orgrgu.ac.inlipidmaps.orgwikipedia.org
| Cell Type | Treatment | Effect on Proliferation Rate | Effect on Fusion and Desmin Expression | Source |
| EOM-derived EECD34 cells | UVI 3003 (10 μM) | No significant change | Affected (part of 65.4% difference) | guidetopharmacology.orgwikipedia.orgrgu.ac.inlipidmaps.orgwikipedia.org |
| LEG-derived EECD34 cells | UVI 3003 (10 μM) | No significant change | Affected (part of 65.4% difference) | guidetopharmacology.orgwikipedia.orgrgu.ac.inlipidmaps.orgwikipedia.org |
These findings suggest that while UVI 3003 may not impact the proliferation of these myogenic precursor cells, it can influence their differentiation and fusion processes, albeit with potentially different effects depending on the origin of the cells (EOM vs. LEG).
Reporter Gene Assays in Mammalian Cell Lines (e.g., Cos7 cells)
Amphibian Developmental Biology Models
Amphibian models, particularly Xenopus laevis and Xenopus tropicalis, are valuable for studying the effects of compounds on vertebrate development due to their external development and conserved signaling pathways.
The Xenopus laevis tadpole model is widely used to study thyroid hormone (TH) signaling and metamorphosis, a process that involves dramatic morphological and molecular changes. rcsb.org Research using UVI 3003 in this model has focused on its role as an RXR antagonist and its impact on TH-induced developmental processes.
Studies have shown that UVI 3003 can abrogate the effects of thyroid hormone (specifically, triiodothyronine, T3) on morphological changes during metamorphosis, such as gill and tail resorption and changes in lower jaw morphology. rcsb.org While RXR agonists were found to potentiate T3-induced responses, UVI 3003 inhibited TH action. rcsb.org At the molecular level, UVI 3003 selectively inhibited the transcription of certain genes that are induced by T3. rcsb.org These findings support UVI 3003's activity as an RXR antagonist that interferes with TH signaling pathways crucial for Xenopus laevis development and metamorphosis.
Xenopus tropicalis embryos are utilized for developmental studies, including assessing the potential teratogenic effects of chemical compounds. Research involving UVI 3003 in this model has revealed unexpected developmental abnormalities. nih.govwikipedia.orgwikipedia.org
Exposure of Xenopus tropicalis embryos to UVI 3003 has been shown to induce multiple malformations, affecting structures such as the brain, eyes, cement gland, and fins. Interestingly, these malformations were found to be similar to those induced by the RXR agonist triphenyltin (B1233371) (TPT). nih.govwikipedia.orgwikipedia.org Further investigation uncovered that UVI 3003 activated xenopus PPARγ in both Cos7 cells (in vitro) and Xenopus embryos (in vivo), an activity not observed with human or mouse PPARγ. nih.govwikipedia.orgwikipedia.org This activation of xPPARγ by UVI 3003 is believed to explain the similar teratogenic phenotypes observed with UVI 3003 and TPT in Xenopus tropicalis embryos, suggesting that PPARγ activation can lead to developmental defects in this species. nih.govwikipedia.orgwikipedia.org
Xenopus laevis Tadpole Model for Thyroid Hormone Signaling Competence
Molecular and Genetic Analytical Techniques
A variety of molecular and genetic techniques have been applied in conjunction with UVI 3003 research to understand its effects at a deeper level. These techniques enable the analysis of gene expression, protein levels, and molecular interactions.
Techniques employed in studies involving UVI 3003 include:
Reporter Gene Assays: Used to measure the transcriptional activity of nuclear receptors upon exposure to UVI 3003, often utilizing luciferase reporter constructs. nih.gov
Quantitative Morphology: Employed in amphibian models to measure and quantify the physical developmental changes induced or inhibited by UVI 3003. rcsb.org
Differential Gene Expression Analysis: Techniques such as RNA sequencing (including Tag-Seq), microarray analysis, and quantitative reverse transcription PCR (qRT-PCR) have been used to identify genes whose expression is altered by UVI 3003 treatment. nih.govwikipedia.orgrcsb.org These methods help in understanding the molecular pathways affected by the compound.
Whole Mount Cell Proliferation Assays: Used in developmental models to assess the impact of UVI 3003 on cell division during development. rcsb.org
Quantitative Proteomics: Techniques like iTRAQ labeling coupled with nano high-performance liquid chromatography-tandem mass spectrometry (nano HPLC-MS/MS) have been used to analyze changes in protein expression profiles in response to UVI 3003 exposure.
Hydrogen/Deuterium Exchange and Mass Spectrometry: Applied to study the interaction and conformational changes induced by UVI 3003 upon binding to the ligand-binding domain of RXRα.
These diverse molecular and genetic analytical techniques have been crucial in characterizing the effects of UVI 3003 on nuclear receptor activity, gene and protein expression, and developmental processes across different experimental models.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression
Quantitative Polymerase Chain Reaction (qPCR) is a widely used technique to measure the expression levels of specific genes. In the context of UVI 3003 research, qPCR has been applied in various studies to quantify changes in mRNA levels in response to treatment with the compound.
Studies using primary limbal epithelial cells treated with UVI 3003 have employed qPCR to analyze the expression of differentiation markers and genes related to retinoid and fatty acid metabolism. Genes such as DSG1 (Desmoglein 1), KRT3 (Keratin 3), and SPINK7 (Serine Peptidase Inhibitor Kazal Type 7) have shown downregulated mRNA expression following treatment with retinoid derivatives, including UVI 3003. szabo-scandic.com Additionally, the expression of the proliferation marker MKI67 (Ki67) and PAX6 mRNA has been analyzed using qPCR in these cells after UVI 3003 treatment. szabo-scandic.com The ΔΔCt method is typically used to calculate expression fold changes relative to a control, with reference genes like Beta-glucuronidase (GUSB) and TATA-binding-protein (TBP) employed for normalization. szabo-scandic.com
qPCR has also been utilized in studies involving THP-1 human monocytic cells to measure the mRNA levels of caspase-1 and IL-1β after treatment with UVI 3003 in conjunction with other stimuli. nih.gov Furthermore, research investigating the effects of UVI 3003 on oligodendrocyte differentiation in Oli-neuM cells has used RT-PCR (a related technique often followed by quantitative analysis) to assess the expression of genes like RXRγ and MBP, observing that UVI 3003 treatment can decrease their expression compared to cells treated with glucocorticoid alone. ctdbase.org In Xenopus laevis tadpoles, qPCR has been used to investigate the effects of UVI 3003 on the expression of genes involved in thyroid hormone-induced resorption and transcription factors such as sox4, fosl2, mxd1, mafb, and nfib. bio-techne.comctdbase.orgnih.gov
Microarray Analysis for Transcriptomic Profiling
Transcriptomic profiling techniques, including microarray analysis and RNA sequencing (RNA-Seq or Tag-Seq), provide a broader view of gene expression changes across the genome. These methods have been applied in UVI 3003 research to identify global shifts in gene expression patterns.
Transcriptomic analysis using Tag-Seq has been employed to determine the effects of UVI 3003 on thyroid hormone-induced gene expression in the tails of Xenopus laevis tadpoles. This approach aimed to understand the genetic pathways affected by the RXR antagonist in this developmental model. bio-techne.comctdbase.org
RNA-Seq profiling has also been used to compare gene expression profiles in MIHA cells, an immortalized normal liver cell line, with and without stable overexpression of C-terminal truncated HBx mutants. In the context of this study, a selective RXR inhibitor, UVI 3003, was used in rescue experiments, although its addition did not result in a rescued functional phenotype in that specific model. uni-freiburg.de
Integrated transcriptomic analysis, including microarray, has been conducted on primary human lung epithelial cells during differentiation to understand the changes in gene expression profiles. wikidata.orgscienceopen.com Treatment with UVI-3003, as a selective RXR inhibitor, was shown to markedly reduce the induction of AT1 cell markers like AQP5 while delaying the downregulation of AT2 cell markers such as pro-SFTPC. wikidata.org This indicates the utility of transcriptomic profiling in revealing the impact of UVI 3003 on differentiation processes.
Whole Mount Cell Proliferation Assays
Cell proliferation is a fundamental biological process that can be influenced by various compounds. While the assessment of proliferation is relevant to understanding the biological effects of compounds like UVI 3003, specific detailed findings utilizing "whole mount cell proliferation assays" directly with UVI 3003 were not prominently featured in the provided search results. However, related methodologies have been employed. For instance, the expression of the proliferation marker MKI67 has been analyzed using qPCR in cells treated with UVI 3003, providing an indication of the compound's effect on cell proliferation at the transcriptional level. szabo-scandic.com Studies have also assessed the ability of cells to self-renew, a characteristic related to proliferation, in the context of investigating the effects of truncated HBx mutants and the potential influence of RXR inhibitors like UVI 3003. uni-freiburg.de
Advanced Research Methodologies in Receptor-Ligand Studies (General Context)
Understanding the interaction between a compound and its target receptor is crucial in pharmacological research. Advanced methodologies are employed to characterize these interactions, providing insights into binding affinity, kinetics, and conformational changes. UVI 3003 is known to act as an RXR antagonist, making methodologies for studying receptor-ligand interactions highly relevant to its investigation. While specific detailed results for UVI 3003 using every advanced technique were not extensively provided in the search snippets, the general application of these methods in the study of nuclear receptors, the target class of UVI 3003, is well-established.
In Silico Modeling Approaches
In silico modeling approaches utilize computational methods to simulate and analyze biological processes and molecular interactions. These methods can be used to predict the binding of ligands to receptors, assess potential biological activity, and infer mechanisms of action. In the broader context of chemical hazard evaluation, in silico modeling is considered a tier 1 method for generating potency estimates for chemical bioactivity and predicting the mechanism of action. jhphs.org This is particularly relevant for compounds like UVI 3003 that interact with nuclear receptors. In silico modeling can serve as an alternative approach to address certain research questions, such as those related to thyroid hormone-driven processes modulated by RXR ligands. wikidata.org While the search results mention the application of in silico modeling in relevant fields, specific detailed outcomes of in silico modeling performed specifically for UVI 3003 were not provided.
Molecular Dynamics Simulation
Molecular dynamics simulation is a computational technique that simulates the physical movements of atoms and molecules over time. This allows researchers to observe the dynamic behavior of a receptor-ligand complex, providing insights into binding stability, conformational changes upon ligand binding, and the flexibility of the interacting molecules. Molecular dynamics simulations are valuable tools in the study of nuclear receptors and their interactions with ligands. tocris.com While UVI 3003 is a relevant ligand in the study of RXR, the provided search results did not include specific findings from molecular dynamics simulations conducted with UVI 3003.
Biological Processes Modulated by Uvi 3003
Regulation of Vertebrate Development
Thyroid hormone (TH) signaling is crucial for vertebrate development, including the regulation of skeletal and cartilage growth researchgate.netplos.orgnih.gov. TH acts through its receptors (TRs), which form heterodimers with RXRs to regulate gene expression researchgate.netplos.orgnih.gov. Studies using Xenopus laevis tadpoles, a well-established model for studying TH action during development, have provided significant insights into how UVI 3003 influences these processes researchgate.netplos.orgnih.gov.
Influence on Thyroid Hormone Action During Metamorphosis (e.g., Gill Resorption, Jaw Remodeling)
Amphibian metamorphosis involves dramatic TH-mediated remodeling of various tissues, such as gill resorption and jaw remodeling, to support the transition from an aquatic larval stage to a terrestrial adult form plos.orgnih.govbiorxiv.org. Research indicates that UVI 3003 can abrogate the effects of thyroid hormone (specifically T3) on these morphological changes plos.orgbiorxiv.orgescholarship.orgnih.gov.
In one-week-old X. laevis tadpoles, which are only partially competent to TH, treatment with T3 resulted in visible gill resorption and a decrease in the angle of the lower jaw plos.orgescholarship.orgnih.gov. Co-treatment with RXR agonists potentiated these T3-induced changes, while co-treatment with UVI 3003 prevented the T3-induced morphological changes, inhibiting proliferation and selectively inhibiting gene transcription plos.orgnih.govbiorxiv.orgescholarship.orgnih.gov. This suggests that UVI 3003, as an RXR antagonist, interferes with the ability of TH to induce these metamorphic changes. plos.orgbiorxiv.orgescholarship.orgnih.gov
Data from studies on Xenopus laevis tadpoles illustrating the effect of UVI 3003 on T3-induced morphological changes are summarized below (representative data based on research findings):
| Treatment Group | Observed Morphological Changes (vs. Vehicle) | Effect on Gill Resorption | Effect on Lower Jaw Angle |
| Vehicle (DMSO) | Normal tadpole morphology | None | No significant change |
| T3 (10 nM) | Visible gill resorption, decreased jaw angle | Induced | Decreased |
| T3 + RXR Agonist (Bex) | Potentiated gill resorption, decreased jaw angle | Potentiated | Decreased (Potentiated) |
| T3 + RXR Agonist (TBT) | Potentiated gill resorption, decreased jaw angle | Potentiated | Decreased (Potentiated) |
| T3 + UVI 3003 (600 nM) | Abrogated T3 effects | Abrogated | No significant change |
Note: This table presents a simplified representation of findings from multiple studies plos.orgbiorxiv.orgescholarship.orgnih.gov. Quantitative data and statistical significance are detailed in the original research.
Impact on Transcription Factors Critical for Cartilage and Bone Development (e.g., runx2)
Thyroid hormone signaling, often in conjunction with RXR, influences the expression of transcription factors essential for skeletal development. Runx2 (runt related transcription factor 2) is a key transcription factor necessary for the maturation of cartilage and bone ossification researchgate.netplos.orgnih.govnih.govmdpi.comnih.govwustl.edu.
Studies in Xenopus laevis tadpoles have shown that T3 exposure activates runx2 expression plos.orgnih.govnih.gov. RXR agonists were found to significantly potentiate the T3 induction of runx2. researchgate.netplos.orgnih.govbiorxiv.org Conversely, the RXR antagonist UVI 3003 inhibited the T3-induced activation of runx2. plos.orgnih.govnih.gov This indicates that RXR activity is involved in mediating the full inductive effect of TH on runx2 expression, and UVI 3003 can disrupt this process.
The modulation of runx2 expression by T3 and RXR ligands is summarized below (representative data based on research findings):
| Treatment Group | Effect on runx2 Expression (vs. Vehicle) |
| Vehicle (DMSO) | Baseline |
| T3 (10 nM) | Activated |
| T3 + RXR Agonist (Bex) | Significantly Potentiated T3 Induction |
| T3 + RXR Agonist (TBT) | Significantly Potentiated T3 Induction |
| T3 + UVI 3003 (600 nM) | Inhibited T3 Induction |
Note: This table presents a simplified representation of findings from multiple studies plos.orgnih.govnih.gov. Quantitative data and statistical significance are detailed in the original research.
Modulation of Matrix Metalloproteases (e.g., mmp11, mmp13l)
Matrix metalloproteases (MMPs) are enzymes crucial for tissue remodeling and resorption during metamorphosis and development plos.orgbiorxiv.orgnih.govmybiosource.com. Specific MMPs, such as mmp11 (stromelysin-3) and mmp13l (collagenase-3), have been identified as important players in these processes. plos.orgbiorxiv.orgnih.gov
Research in Xenopus laevis tadpoles demonstrated that the expression levels of both mmp11 and mmp13l were strongly activated by T3 plos.orgbiorxiv.org. RXR agonists potentiated the T3-induced expression of these matrix metalloproteases. plos.orgbiorxiv.org In contrast, UVI 3003 inhibited the T3 induction of mmp11 and mmp13l expression. plos.orgbiorxiv.orgnih.gov This suggests that RXR signaling, which is antagonized by UVI 3003, plays a role in the TH-mediated regulation of these key enzymes involved in tissue breakdown and remodeling.
The modulation of mmp11 and mmp13l expression by T3 and RXR ligands is summarized below (representative data based on research findings):
| Treatment Group | Effect on mmp11 Expression (vs. Vehicle) | Effect on mmp13l Expression (vs. Vehicle) |
| Vehicle (DMSO) | Baseline | Baseline |
| T3 (10 nM) | Activated | Activated |
| T3 + RXR Agonist (Bex) | Potentiated T3 Induction | Potentiated T3 Induction |
| T3 + RXR Agonist (TBT) | Significantly Potentiated T3 Induction | Significantly Potentiated T3 Induction |
| T3 + UVI 3003 (600 nM) | Inhibited T3 Induction | Inhibited T3 Induction |
Note: This table presents a simplified representation of findings from multiple studies plos.orgbiorxiv.orgnih.gov. Quantitative data and statistical significance are detailed in the original research.
Role in Cellular Differentiation Pathways
Beyond its effects on vertebrate development, UVI 3003 has also been investigated for its involvement in specific cellular differentiation pathways, particularly those mediated by retinoids and their receptors.
Involvement in Retinoid-Mediated Human Lung Epithelial Cell Differentiation
Retinoid receptors, including RARs and RXRs, are implicated in lung development and injury nih.govplos.orgresearchgate.net. Studies on the differentiation of human primary alveolar epithelial cells (AECs) have explored the role of RXR signaling in this process. nih.govplos.org
Differentiation of AECs involves a transition from one cell type to another nih.govplos.org. Research using in vitro differentiation of primary human lung epithelial cells has indicated a role for RXR signaling in this process. nih.govplos.org UVI 3003, as a selective RXR inhibitor, has been used to investigate the functional relevance of the RXR pathway in alveolar differentiation. nih.govplos.org
Treatment with UVI 3003 significantly reduced the induction of AT1 cell markers (such as AQP5) and delayed the downregulation of AT2 cell markers (such as pro-SFTPC) during AEC differentiation. nih.govplos.org UVI 3003 also significantly reduced transepithelial resistance, a measure of tight junction formation, which is characteristic of differentiated AT1 cells. nih.govplos.org Furthermore, UVI 3003 inhibited the activity of the Aqp5 promoter, and RXR was detected on the Aqp5 promoter in AT1-like cells, supporting a direct role for RXR in regulating the expression of this differentiation marker. nih.govplos.org
Data illustrating the effect of UVI 3003 on human lung epithelial cell differentiation markers and function are summarized below (representative data based on research findings):
| Treatment Group | Effect on AT1 Marker (AQP5) Induction | Effect on AT2 Marker (pro-SFTPC) Downregulation | Effect on Transepithelial Resistance | Aqp5 Promoter Activity |
| Control | Induced | Downregulated | Increased | High |
| UVI 3003 (7.5 µM) | Markedly Reduced | Delayed | Significantly Reduced | Inhibited (~50%) |
Note: This table presents a simplified representation of findings from multiple studies nih.govplos.org. Quantitative data and statistical significance are detailed in the original research.
Impact on Embryonic Stem Cell-Derived Neural Precursor Differentiation
Research indicates that UVI 3003 can influence the differentiation of embryonic stem cells into neural precursors. Studies using human embryonic stem cells have shown that UVI 3003, as an RXR antagonist, can reduce the number of neural precursor cells expressing Nestin (NES+) that are induced by other factors like apigenin (B1666066) tandfonline.com. Specifically, treatment with 10 µM UVI 3003 resulted in a reduction in the percentage of NES+ cells compared to treatment with apigenin alone tandfonline.com. This suggests a role for RXR signaling, which can be modulated by UVI 3003, in the process of neural differentiation from embryonic stem cells tandfonline.com.
Investigations in Human Lens Epithelial Cell Differentiation
Investigations into the effects of UVI 3003 on human lens epithelial cell differentiation have also been conducted. Studies involving primary human lens epithelial cells treated with UVI 3003 have examined the expression of differentiation markers and genes related to retinoid and fatty acid metabolism nih.gov. Treatment with UVI 3003, acting as a pan-retinoid X receptor antagonist, was included in experiments investigating the role of retinol (B82714) derivatives in the differentiation of these cells nih.gov. While the search results indicate that UVI 3003 was used in these studies, the specific impact on differentiation markers like DSG1, KRT3, and SPINK7, or proliferation markers like MKI67, in response to UVI 3003 treatment alone requires further detailed analysis of the referenced figures and data nih.gov.
Metabolic and Signaling Pathway Perturbations
Alterations in Galactose Metabolism Pathways
Studies, particularly in the context of its teratogenic effects in Xenopus tropicalis embryos, have indicated that UVI 3003 can perturb galactose metabolism pathways nih.gov. Differential gene expression analysis in Xenopus tropicalis embryos exposed to UVI 3003 showed that galactose metabolism was among the most significantly affected pathways nih.gov. This suggests that UVI 3003's influence extends to metabolic processes, potentially through its interaction with nuclear receptors that can regulate genes involved in galactose metabolism nih.gov.
Cross-Talk with Peroxisome Proliferator-Activated Receptor Signaling Pathways
UVI 3003 has been shown to interact with Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways, particularly PPARγ glpbio.comtargetmol.commedchemexpress.comarctomsci.comchemsrc.comresearchgate.net. While UVI 3003 is primarily an RXR antagonist, it can activate Xenopus PPARγ (xPPARγ) at higher concentrations glpbio.comtargetmol.commedchemexpress.comarctomsci.comchemsrc.comresearchgate.net. This activation of xPPARγ by UVI 3003 has been proposed as an explanation for observed teratogenic effects in Xenopus embryos, highlighting a cross-talk between RXR modulation and PPARγ signaling researchgate.net. Notably, UVI 3003 does not significantly activate human or mouse PPARγ in vitro, suggesting species-specific effects researchgate.net. In Xenopus tropicalis embryos exposed to UVI 3003, components of the PPAR signaling pathway were among the differentially regulated genes nih.gov.
Modulation of Immune System Components
Regulation of Lymphocyte Proliferation
Research has explored the effects of UVI 3003 on cell proliferation, including in the context of immune system components. While some studies indicate that UVI 3003 at a concentration of 10 µM does not change the proliferation rate of certain cell types like extraocular muscle-derived or LEG-derived EECD34 cells, its specific effects on lymphocyte proliferation are less directly detailed in the provided search results glpbio.comtargetmol.commedchemexpress.comarctomsci.comchemsrc.com. However, studies investigating the role of RXR in cell physiology have used UVI 3003 as an RXR antagonist to observe its impact on the proliferation of cell lines, including those relevant to the immune system like HL-60 cells (a human promyelocytic leukemia cell line) researchgate.netresearchgate.net. In the context of triterpenes inducing differentiation in HL-60 cells, the effect was partly blocked by UVI 3003, suggesting an involvement of an RXR-dependent pathway in this process, which could indirectly relate to proliferation control researchgate.net. Another study used UVI 3003 to investigate the combined action of RAR and RXR agonists on the growth inhibition of PLB985 cells, finding that UVI 3003 could derepress this inhibition researchgate.net. While these studies touch upon proliferation in specific cell lines, a direct and detailed account solely focused on the regulation of lymphocyte proliferation by UVI 3003 is not extensively provided within the search results.
Potential Modulatory Role in Immune Checkpoint Pathways
UVI 3003 is characterized as a retinoid X receptor (RXR) antagonist, exhibiting high binding affinity for RXR tocris.com. Retinoid X receptors are nuclear receptors that play crucial roles in regulating various physiological processes, including immune responses, often by forming heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-Activated Receptors (PPARs) researchgate.nettocris.com.
Research suggests a potential role for RXR modulation in the context of immune checkpoint pathways, particularly as a strategy to enhance cancer immunotherapy researchgate.netgoogle.comgoogle.com. Immune checkpoint pathways are critical regulators of T cell activity, and their manipulation can influence the anti-tumor immune response google.comgoogle.com. Compounds that act on RAR and RXR have been identified as potential potentiators of immune checkpoint targeted agents google.comgoogle.com.
UVI 3003 has been listed as an exemplary RXR antagonist in patent literature describing methods for potentiating immune checkpoint targeted therapies google.comgoogle.com. The rationale behind this approach is that modulating immune pathways through RAR/RXR activity can help overcome resistance mechanisms that can develop against immunotherapies google.comgoogle.com. While the precise mechanisms by which UVI 3003, as an RXR antagonist, might modulate immune checkpoint pathways in this context are still under investigation and can be complex, the association highlights a potential area of therapeutic exploration researchgate.netgoogle.comgoogle.com. The use of UVI 3003 as a tool compound aids in dissecting the contribution of RXR to transcriptional regulation within various heterodimer complexes, which could indirectly inform its potential effects on immune pathways tocris.comnews-medical.net.
Currently, detailed research findings specifically quantifying the direct modulatory effects of UVI 3003 on individual immune checkpoint proteins or immune cell populations (such as Treg or Th17 cells) in a manner suitable for data tables are limited in the publicly available search results. The primary indication of its potential role in this area stems from its classification as an RXR antagonist and the broader research exploring the use of retinoid receptor modulators in combination with immune checkpoint inhibitors google.comgoogle.com.
Uvi 3003 As a Tool for Fundamental Retinoid Research
Dissecting the Functional Roles of RXR in Diverse Biological Contexts
Research utilizing UVI 3003 has contributed to dissecting the functional roles of RXR in a variety of biological contexts. Studies have employed UVI 3003 to investigate the impact of RXR antagonism on cellular processes such as proliferation and differentiation. For instance, UVI 3003 has been used to examine cell proliferation rates in certain cell lines and its effects on extraocular muscle cell fusion and desmin expression medchemexpress.comglpbio.com. Furthermore, UVI 3003 has been instrumental in exploring the neurobiological role of RXR, with studies in rats demonstrating that systemic application of UVI 3003 can induce effects opposite to those of an RXR agonist on sleep, sleep homeostasis, levels of neurochemicals related to sleep modulation, and the expression of c-Fos and NeuN in the hypothalamus ipsantarem.pt. In the context of leukemia research, UVI 3003 has been used to test the contribution of RXR to growth inhibition and apoptosis induced by combined RAR and RXR agonists in certain cell lines ambeed.cnresearchgate.net.
Investigating Species-Specific Differences in Nuclear Receptor Ligand Activity
A significant contribution of research involving UVI 3003 has been the revelation of species-specific differences in nuclear receptor ligand activity. Notably, studies have shown that while UVI 3003 acts as an antagonist for Xenopus and human RXRα, it exhibits an unexpected ability to activate Xenopus PPARγ, but not human or mouse PPARγ, in in vitro and in vivo experiments medchemexpress.comglpbio.comnih.govtargetmol.comnih.govresearchgate.net. This finding is crucial for understanding the complexities of nuclear receptor signaling across different species and highlights that the activity and selectivity of compounds characterized in mammalian systems cannot be assumed to be the same in non-mammalian species nih.govnih.govresearchgate.net. The observed teratogenic effects of UVI 3003 in Xenopus tropicalis and zebrafish embryos have been linked, at least in part, to this species-specific activation of PPARγ nih.govnih.govresearchgate.netnih.gov.
The following table summarizes the inhibitory activity of UVI 3003 on RXRα in different species and its activity on PPARγ:
| Receptor | Species | Activity | IC50 (µM) | EC50 (µM) | Reference |
| RXRα | Human | Antagonist | 0.24 | - | medchemexpress.comglpbio.comtargetmol.comfishersci.fimedchemexpress.cn |
| RXRα | Xenopus | Antagonist | 0.22 | - | medchemexpress.comglpbio.comtargetmol.comfishersci.fimedchemexpress.cn |
| PPARγ | Xenopus | Agonist | - | 12.6 | medchemexpress.comglpbio.comtargetmol.commedchemexpress.cn |
| PPARγ | Human | Inactive | - | - | medchemexpress.comglpbio.comnih.govtargetmol.com |
| PPARγ | Mouse | Inactive | - | - | medchemexpress.comglpbio.comnih.govtargetmol.com |
Elucidating Complex Heterodimerization and Transcriptional Control Mechanisms
UVI 3003 serves as a valuable tool for dissecting the contribution of RXR to transactivation within the context of nuclear receptor heterodimers ambeed.cnresearchgate.netnews-medical.net. RXRs form heterodimers with a wide array of other nuclear receptors, including RARs, thyroid hormone receptors (TRs), vitamin D3 receptors (VDRs), peroxisome proliferator-activated receptors (PPARs), farnesoid X receptors (FXRs), and liver X receptors (LXRs) nih.govnews-medical.net. The transcriptional outcome of these heterodimers can vary depending on the partner receptor and the presence of ligands nih.govnews-medical.netnih.gov.
Advancing Understanding of Developmental Competence and Endocrine Signaling
UVI 3003 has been employed in studies to advance the understanding of developmental competence and the role of endocrine signaling during development, particularly in amphibian models. Research in Xenopus laevis tadpoles has utilized UVI 3003 to investigate its effects on thyroid hormone (TH) signaling, which is critical for metamorphosis nih.govplos.orgoup.comnih.govbiorxiv.orgnih.gov. These studies have shown that UVI 3003, as an RXR antagonist, can abrogate T3-induced morphological changes and selectively inhibit gene transcription, highlighting the involvement of RXR in modulating TH competence during development nih.govplos.orgoup.comnih.govbiorxiv.orgnih.gov. The observed teratogenicity of UVI 3003 in developing Xenopus and zebrafish embryos further underscores its utility as a tool to study the impact of nuclear receptor modulation on developmental processes and endocrine signaling pathways nih.govnih.govresearchgate.netnih.gov. These findings contribute to a broader understanding of how disruptions in retinoid and related nuclear receptor signaling can affect developmental outcomes.
Future Research Directions and Unexplored Avenues
Structural Biology Investigations of UVI 3003-RXR Interactions
Detailed structural studies, such as X-ray crystallography or cryo-electron microscopy, are crucial to precisely map the interaction between UVI 3003 and the ligand-binding domain of RXR subtypes (RXRα, RXRβ, and RXRγ). While the structure of RXRα co-crystallized with other ligands like SR 11237 exists news-medical.net, the specific binding mode of UVI 3003 as an antagonist needs to be determined. Understanding the molecular contacts and conformational changes induced by UVI 3003 binding would provide insights into its antagonistic mechanism and selectivity. This structural information could inform the design of novel RXR modulators with tailored properties.
Exploration of UVI 3003 in Additional Non-Mammalian Vertebrate Models
Research in Xenopus laevis and Xenopus tropicalis tadpoles has demonstrated the utility of UVI 3003 in studying thyroid hormone signaling and development plos.orgoup.comresearchgate.netresearchgate.netuci.edubiorxiv.orgnih.gov. These studies revealed that UVI 3003 can abrogate T3-induced morphological changes and selectively inhibit gene transcription in Xenopus plos.orgoup.combiorxiv.org. Interestingly, UVI 3003 also activated Xenopus PPARγ, a finding not observed with human or mouse PPARγ, highlighting species-specific differences in nuclear receptor ligand activity researchgate.netuci.edu. Future research could expand the use of UVI 3003 to other non-mammalian vertebrate models, such as zebrafish or avian embryos, to investigate the conserved and divergent roles of RXR signaling during development and in various physiological processes. This would help clarify the broader applicability of findings from Xenopus studies and identify potential species-specific effects.
Advanced Omics Approaches (e.g., Proteomics, Metabolomics) to Characterize Downstream Effects
While some transcriptomic analysis using RNA sequencing has been performed in Xenopus to study the effects of UVI 3003 on T3-regulated genes oup.comresearchgate.net, a more comprehensive understanding of its downstream effects requires advanced omics approaches. Proteomics could identify the protein targets and pathways modulated by UVI 3003, including changes in protein expression, post-translational modifications, and protein-protein interactions researchgate.netthno.orgnih.gov. Metabolomics could reveal alterations in metabolic profiles resulting from RXR antagonism, providing insights into affected cellular processes and potential biomarkers researchgate.netthno.orgnih.gov. Integrating data from transcriptomics, proteomics, and metabolomics would offer a systems-level view of how UVI 3003 perturbs cellular networks.
Development of Novel Chemical Probes Based on UVI 3003 Scaffold
The chemical structure of UVI 3003, with its aromatic rings and functional groups, suggests it could serve as a scaffold for developing novel chemical probes ontosight.ai. scholaris.ca. Future research could involve synthesizing analogs of UVI 3003 with modifications to improve potency, selectivity for specific RXR subtypes or heterodimers, or alter pharmacokinetic properties. These novel probes could be valuable tools for dissecting the roles of individual RXR subtypes and their diverse heterodimeric partners in complex biological systems. Structure-activity relationship studies based on the UVI 3003 scaffold could lead to the identification of compounds with distinct pharmacological profiles.
Comprehensive Analysis of UVI 3003 Influence on Specific Transcriptional Networks
UVI 3003 has been shown to selectively inhibit gene transcription in Xenopus plos.orgoup.combiorxiv.org. Further research is needed to comprehensively map the specific transcriptional networks influenced by UVI 3003 in various cellular contexts and species. This could involve detailed analysis of gene expression changes using techniques like RNA-Seq or targeted gene panels, coupled with bioinformatics approaches to identify enriched pathways and regulatory elements. Investigating the interaction of UVI 3003-bound RXR with co-regulators (co-activators and co-repressors) within specific transcriptional complexes would provide a deeper understanding of its antagonistic mechanism at the molecular level. Studies could focus on specific biological processes known to be regulated by RXR heterodimers, such as differentiation, metabolism, or inflammation.
Q & A
Q. What experimental protocols are recommended for preparing and handling UVI 3003 in biochemical assays?
UVI 3003 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies, with final concentrations adjusted to avoid solvent toxicity (e.g., ≤0.1% v/v). Protocols include verifying solubility via spectrophotometry and ensuring stability under experimental conditions (e.g., pH, temperature). Dose-response curves are essential to establish effective concentrations, as seen in studies using 10 μM UVI 3003 to antagonize RxRγ in oligodendrocyte models .
Q. How do researchers determine the optimal concentration of UVI 3003 for modulating nuclear receptor activity?
Dose optimization involves iterative testing across a range (e.g., 1–50 μM) using reporter assays (e.g., luciferase-based systems) or RT-PCR to measure downstream gene expression (e.g., MBP or RxRγ). Control experiments with co-administration of agonists/antagonists (e.g., glucocorticoids) are critical to validate specificity .
Q. What biochemical pathways are primarily associated with UVI 3003's mechanism of action?
UVI 3003 is a retinoid X receptor (RxR) antagonist, influencing pathways such as myelin gene expression, lipid metabolism, and cellular differentiation. Literature reviews using databases like PubMed or signaling pathway resources (e.g., KEGG) can map its interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in UVI 3003's efficacy across different cellular models?
Contradictory results (e.g., variable inhibition of MBP expression in oligodendrocytes vs. other cell types) require meta-analysis of experimental variables: cell lineage, receptor isoform expression, and co-treatment conditions. Statistical methods like two-tailed t-tests and ANOVA, as applied in glucocorticoid studies, help identify confounding factors .
Q. What advanced techniques validate UVI 3003's target specificity in heterologous systems?
Techniques include:
- Co-immunoprecipitation (Co-IP) to confirm physical interactions between UVI 3003 and RxR.
- CRISPR/Cas9 knockout models to assess dependency on RxR for observed effects.
- Molecular docking simulations to predict binding affinities, leveraging structural data from X-ray crystallography (e.g., PDB IDs for RxR) .
Q. How does UVI 3003's molecular structure influence its antagonistic activity compared to analogs like UVI 2112?
Structural differences (e.g., hydroxyl group positioning, side-chain length) alter steric hindrance and hydrophobic interactions with RxR’s ligand-binding domain. Comparative studies using nuclear magnetic resonance (NMR) or isothermal titration calorimetry (ITC) quantify these variations .
Q. What strategies mitigate off-target effects when using UVI 3003 in high-throughput screening (HTS)?
- Counter-screening against related receptors (e.g., PPAR, LXR) to rule out cross-reactivity.
- Pharmacological profiling using panels of receptor-selective agonists/antagonists.
- Dose-response validation in primary cells vs. immortalized lines to assess cell-type specificity .
Methodological Guidance
Q. How should researchers design controls for studies involving UVI 3003?
Include:
Q. What statistical approaches are suitable for analyzing UVI 3003's dose-dependent effects?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. For multiplexed data (e.g., RNA-seq), apply false discovery rate (FDR) corrections and principal component analysis (PCA) to reduce dimensionality .
Q. How can literature reviews optimize hypothesis generation for UVI 3003 studies?
Systematically search databases (e.g., SciFinder, Reaxys) using keywords like "UVI 3003 AND RxR antagonist" or "retinoid signaling AND myelin." Tools like Connected Papers or Citavi help map citation networks and identify understudied applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
